molecular formula C15H21N5O3 B2887642 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 1705765-30-5

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2887642
CAS No.: 1705765-30-5
M. Wt: 319.365
InChI Key: XLDSBNQBJUAGGN-UHFFFAOYSA-N
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Description

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound featuring a unique combination of heterocyclic structures The compound includes a 1,2,4-oxadiazole ring, a piperidine ring, and an imidazolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a suitable base like triethylamine . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the imidazolidin-2-one moiety through cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with varying functional groups .

Mechanism of Action

The mechanism of action of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of chemical reactivity and potential biological activities. This structural diversity makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c21-14-16-5-7-20(14)15(22)19-6-1-2-10(9-19)8-12-17-13(18-23-12)11-3-4-11/h10-11H,1-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDSBNQBJUAGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNC2=O)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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